molecular formula C18H19Cl2N5O B4665233 N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B4665233
M. Wt: 392.3 g/mol
InChI Key: PODSXRJPKMMSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes a dichlorobenzyl group and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the dichlorobenzyl pyrazole intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N5O/c1-10-13(8-24(4)22-10)18(26)21-17-11(2)23-25(12(17)3)9-14-15(19)6-5-7-16(14)20/h5-8H,9H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSXRJPKMMSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.